molecular formula C18H16N10 B14255124 5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine CAS No. 169473-45-4

5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B14255124
CAS No.: 169473-45-4
M. Wt: 372.4 g/mol
InChI Key: OYEQPGOUOHNIFF-UHFFFAOYSA-N
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Description

5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine is a complex nitrogen-containing heterocyclic compound. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent . Its unique structure also makes it a valuable compound for studying the structure-activity relationships of nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple nitrogen atoms allows it to form hydrogen bonds and other interactions with biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar compounds to 5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one are similar compounds with different functional groups . The unique combination of phenylhydrazinylidene groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

169473-45-4

Molecular Formula

C18H16N10

Molecular Weight

372.4 g/mol

IUPAC Name

3,6-bis(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5,7-triamine

InChI

InChI=1S/C18H16N10/c19-15-13(25-23-11-7-3-1-4-8-11)17(21)28-18(22-15)14(16(20)27-28)26-24-12-9-5-2-6-10-12/h1-10H,21H2,(H2,19,22)(H2,20,27)

InChI Key

OYEQPGOUOHNIFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N3C(=C(C(=N3)N)N=NC4=CC=CC=C4)N=C2N)N

Origin of Product

United States

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